N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide
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Overview
Description
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a pentanoylthiourea group
Preparation Methods
The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.
Coupling with Phenyl Group: The benzylpiperazine is then coupled with a phenyl group through a nucleophilic substitution reaction.
Introduction of Pentanoyl Group: The phenyl-benzylpiperazine intermediate is reacted with pentanoyl chloride to introduce the pentanoyl group.
Formation of Thiourea: Finally, the compound is treated with thiourea to form the desired 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Hydrolysis: The thiourea group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The thiourea group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its inhibitory effects . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological activity.
Comparison with Similar Compounds
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-PENTANOYLTHIOUREA can be compared with other similar compounds, such as:
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: This compound also contains a benzylpiperazine moiety and has shown significant antimicrobial activity.
1-[4-(SUBSTITUTED)-PIPERAZIN-1-YLMETHYL]-1H-BENZOTRIAZOLE: This compound has been studied for its herbicidal activity and interactions with enzymes.
Properties
Molecular Formula |
C23H30N4OS |
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Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C23H30N4OS/c1-2-3-9-22(28)25-23(29)24-20-10-12-21(13-11-20)27-16-14-26(15-17-27)18-19-7-5-4-6-8-19/h4-8,10-13H,2-3,9,14-18H2,1H3,(H2,24,25,28,29) |
InChI Key |
PQTDQLNFJUHZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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